N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Fluorobenzyl Group: This step involves the alkylation of the oxadiazole intermediate with 4-fluorobenzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity against pests or weeds.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- N-(4-bromobenzyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- N-(4-methylbenzyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant studies associated with this compound, focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group and the 3-methylthiophen-2-yl moiety contributes to its biological activity. The molecular formula is C15H15FN2O with a molecular weight of approximately 270.29 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 3-methylthiophene derivatives and oxadiazole precursors under controlled conditions. The synthetic route often emphasizes high yields and purity, utilizing techniques such as column chromatography for purification.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have reported that derivatives of 1,3,4-oxadiazoles demonstrate potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
N-(4-FPM)-2-Oxadiazole | Staphylococcus aureus | 8 | |
N-(4-FPM)-2-Oxadiazole | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. In vitro studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example:
- Mechanism of Action : The anticancer activity is hypothesized to result from the inhibition of key enzymes involved in DNA replication and repair processes, potentially leading to increased sensitivity to chemotherapeutic agents .
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(4-FPM)-2-Oxadiazole | MCF-7 (Breast cancer) | 12 | |
N-(4-FPM)-2-Oxadiazole | HeLa (Cervical cancer) | 15 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) highlighted a series of oxadiazole derivatives that displayed significant activity against Mycobacterium tuberculosis. The study utilized molecular docking to confirm binding affinities to essential bacterial enzymes .
- Anticancer Properties : Research by Vosatka et al. (2018) investigated the effects of oxadiazole derivatives on various cancer cell lines, demonstrating that specific structural modifications could enhance cytotoxicity against resistant strains .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10-6-7-23-15(10)16-20-19-14(22-16)8-13(21)18-9-11-2-4-12(17)5-3-11/h2-7H,8-9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDMHRYSHZSWHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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